

MeOSuc-Ala-Ala-Pro-Val-pNA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MeOSuc-Ala-Ala-Pro-Val-PNA

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This technical guide provides an in-depth overview of the chemical and physical properties of Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (**MeOSuc-Ala-Ala-Pro-Val-pNA**), a widely used chromogenic substrate for elastase. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, experimental applications, and relevant biological pathways.

Core Chemical and Physical Properties

MeOSuc-Ala-Ala-Pro-Val-pNA is a synthetic peptide derivative designed as a sensitive and specific substrate for human leukocyte elastase and porcine pancreatic elastase.^{[1][2]} Its structure incorporates a p-nitroanilide (pNA) moiety, which is released upon enzymatic cleavage by elastase, resulting in a measurable color change. This property makes it an invaluable tool for enzyme activity assays and inhibitor screening.^{[3][4]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **MeOSuc-Ala-Ala-Pro-Val-pNA**.

Table 1: Chemical Properties

Property	Value	Source(s)
IUPAC Name	methyl 4-[[[(2S)-1-[[[(2S)-1-[[[(2S)-2-[[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate	[5]
Molecular Formula	C ₂₇ H ₃₈ N ₆ O ₉	[3][5]
Molecular Weight	590.63 g/mol	[1][3][5]
CAS Number	70967-90-7	[3][6]
Purity	≥98% (HPLC)	[7]

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	White to off-white solid/powder	[1]
Melting Point	200 - 202 °C	[3]
Solubility	DMSO (5 mg/mL, 20 mM), DMF (5 mg/mL, 25 mg/mL), Ethanol (1 mg/mL), Methanol (1 mg/mL)	[6]
Storage Temperature	-20°C (stock solutions stable for up to 3 months)	[3][6]

Table 3: Kinetic Parameters for Human Leukocyte Elastase

Buffer Condition	kcat/Km ($M^{-1}s^{-1}$)	Source(s)
0.10 M Phosphate	185,000	[1]
0.20 M Mes	15,000	[1]
0.10 M Phosphate	58,000	[1]
0.04 M Phosphate	330,000	[1]

Experimental Protocols

Elastase Activity Assay

This protocol outlines a standard method for determining elastase activity using **MeOSuc-Ala-Ala-Pro-Val-pNA**.

Materials:

- Tris-NaCl buffer (0.1 M Tris pH 7.5, 0.5 M NaCl)[\[8\]](#)
- **MeOSuc-Ala-Ala-Pro-Val-pNA** substrate[\[8\]](#)
- 1-methyl-2-pyrrolidone[\[8\]](#)
- Elastase solution (e.g., human sputum elastase)[\[8\]](#)
- Spectrophotometer[\[8\]](#)

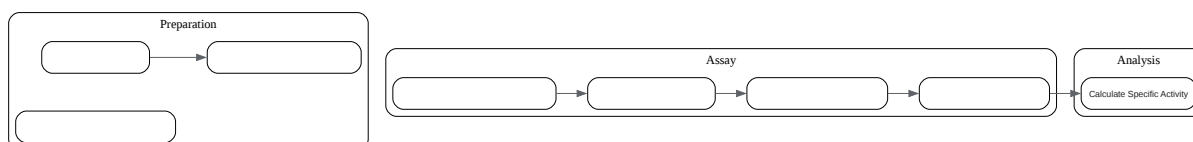
Procedure:

- Buffer Preparation: Prepare a 0.1 M Tris buffer (pH 7.5 at 25°C) containing 0.5 M NaCl.[\[8\]](#)
- Substrate Solution Preparation: Dissolve 12.0 mg of **MeOSuc-Ala-Ala-Pro-Val-pNA** in 1.0 ml of 1-methyl-2-pyrrolidone. Bring the final volume to 100 ml with the Tris-NaCl buffer to achieve a 0.2 mM substrate solution.[\[8\]](#)
- Enzyme Solution Preparation: Dissolve the elastase at a concentration of 1.0 mg/ml in 0.05 M sodium acetate (pH 5.0) containing 0.1 M NaCl. Prepare a secondary dilution of 0.10 mg/ml in the same buffer. Keep both enzyme solutions on ice.[\[8\]](#)

- Assay Measurement:
 - Set the spectrophotometer to 410 nm and the cell temperature to 25°C.[8]
 - Equilibrate 3.0 ml of the substrate solution in the spectrophotometer cell.[8]
 - Initiate the reaction by adding 0.01 ml of the 0.10 mg/ml elastase solution and mix.[8]
 - Monitor the increase in absorbance at 410 nm at 2-3 minute intervals. The rate of increase should be linear for at least 5 to 10 minutes.[8]

Calculation: The rate of substrate cleavage can be used to calculate the specific activity of the enzyme.[8]

Experimental Workflow Diagram



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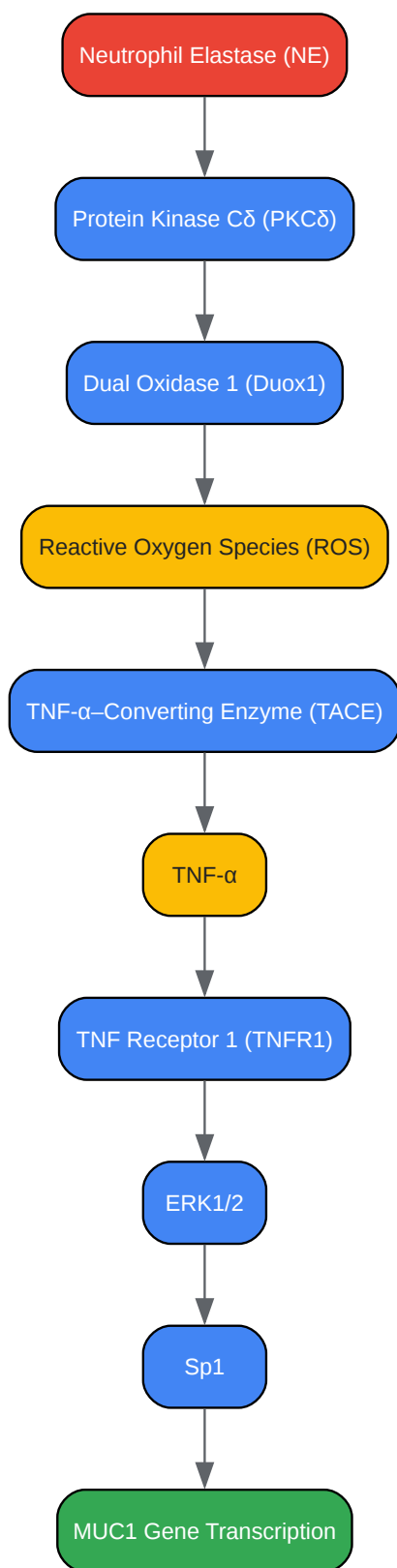
Caption: Workflow for Elastase Activity Assay.

Biological Context and Signaling Pathways

Elastase is a serine protease that plays a significant role in inflammatory processes.[9][10] It is known to cleave various proteins, including elastin.[9] One notable signaling pathway involves neutrophil elastase (NE) and its role in stimulating MUC1 gene expression in airway epithelial cells.[11]

Neutrophil Elastase-Induced MUC1 Transcription Signaling Pathway

The following diagram illustrates the signaling cascade initiated by neutrophil elastase, leading to the transcription of MUC1.[\[11\]](#)[\[12\]](#)



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Caption: NE-Induced MUC1 Transcription Pathway.[11]

This detailed guide provides essential information for the effective utilization of **MeOSuc-Ala-Ala-Pro-Val-pNA** in research and development. Its well-characterized properties and established protocols make it a reliable tool for studying elastase activity and its role in various physiological and pathological processes.

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